molecular formula C27H24N2O5 B13378504 ethyl 4-[(2E)-2-[(2Z)-2-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-4-oxo-1H-quinazolin-3-yl]benzoate

ethyl 4-[(2E)-2-[(2Z)-2-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethylidene]-4-oxo-1H-quinazolin-3-yl]benzoate

Cat. No.: B13378504
M. Wt: 456.5 g/mol
InChI Key: FTBOKINSIWFRFV-MHWRWJLKSA-N
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Description

Ethyl 4-(2-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl)benzoate is a complex organic compound with a molecular formula of C27H24N2O5 This compound is characterized by its quinazolinone core structure, which is often associated with various biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where the quinazolinone derivative is reacted with a suitable vinyl halide in the presence of a palladium catalyst.

    Attachment of the Ethoxy and Hydroxyphenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions, where the quinazolinone derivative is treated with ethoxy and hydroxyphenyl reagents under acidic or basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl)benzoate involves its interaction with specific molecular targets and pathways. The quinazolinone core can interact with enzymes and receptors, modulating their activity. The ethoxy and hydroxyphenyl groups can further enhance its binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl)benzoic acid
  • Ethyl 4-(2-[2-(3-methoxy-4-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl)benzoate
  • 4-(2-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl)benzamide

Uniqueness

Ethyl 4-(2-[2-(3-ethoxy-4-hydroxyphenyl)vinyl]-4-oxo-3(4H)-quinazolinyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and hydroxyphenyl groups enhances its potential for various applications compared to similar compounds.

Properties

Molecular Formula

C27H24N2O5

Molecular Weight

456.5 g/mol

IUPAC Name

ethyl 4-[2-[(E)-2-(3-ethoxy-4-hydroxyphenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoate

InChI

InChI=1S/C27H24N2O5/c1-3-33-24-17-18(9-15-23(24)30)10-16-25-28-22-8-6-5-7-21(22)26(31)29(25)20-13-11-19(12-14-20)27(32)34-4-2/h5-17,30H,3-4H2,1-2H3/b16-10+

InChI Key

FTBOKINSIWFRFV-MHWRWJLKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)OCC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)OCC)O

Origin of Product

United States

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